molecular formula C16H13ClO7 B1415703 Chloromonilinic acid B CAS No. 121927-79-5

Chloromonilinic acid B

Cat. No. B1415703
M. Wt: 352.72 g/mol
InChI Key: OIGIYRMZWBAKKC-RMKNXTFCSA-N
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Description

Chloromonilinic acid B is a chromone . It is one of the first compounds to be identified in the metabolite composition of Alternaria sonchi, a pathogen of field sowthistle .


Synthesis Analysis

The metabolite profiles of extracts from Alternaria sonchi have been significantly influenced by fermentation and extraction techniques . Solid-state fermentation of A. sonchi S-102 on millet was preferable for the production of various compounds .


Molecular Structure Analysis

The molecular structure of Chloromonilinic acid B is C16H13ClO7 . Its InChI is InChI=1S/C16H13ClO7/c1- 7- 3- 10 (18) 14- 11 (4- 7) 24- 16 (9 (17) 6- 12 (19) 20) 8 (15 (14) 22) 5- 13 (21) 23- 2/h3- 4,6,18H,5H2,1- 2H3, (H,19,20) /b9- 6+ .


Physical And Chemical Properties Analysis

Chloromonilinic acid B has a net charge of 0, an average mass of 352.720, and a mono-isotopic mass of 352.03498 .

Scientific Research Applications

Novel Catabolites and Antagonistic Metabolites

Chloromonilinic acids A and B have been identified as novel catabolites of chloromonilicin, isolated from Monilinia fructicola, which is known for its growth-inhibiting properties. This discovery provided insights into the unusual catabolic routes of chloromonilicin (Sassa, Horiguchi, & Suzuki, 1989). Additionally, compounds including (Z)-chloromonilinic acid B have been isolated from the fungus Curvularia sp. BCC52426, demonstrating their potential as antagonistic metabolites against other microorganisms like Aspergillus sp. (Bunbamrung et al., 2018).

Phytotoxic Properties and Potential Herbicidal Activity

Research has shown that chloromonilinic acid B, among other similar compounds, possesses phytotoxic properties. This was particularly observed in studies involving the fungal pathogen Cochliobolus australiensis, which indicated potential herbicidal activity against invasive weeds like buffelgrass (Cenchrus ciliaris) (Masi et al., 2017).

Role in Plant Pathology and Bioactive Compound Production

The role of chloromonilinic acid B extends to plant pathology and the production of bioactive compounds. Studies on Bipolarissorokiniana, for example, identified chloromonilinic acid B as a metabolite with significant phytotoxic activity, highlighting its potential in ecological competition and as a grain contaminant (Berestetskiy et al., 2020).

Antimicrobial and Antioxidant Properties

Further research on chloromonilinic acid B and related compounds suggests their role in antimicrobial and antioxidant activities. These properties are increasingly relevant in food science and pharmacology, where the search for natural, effective compounds is ongoing. The stability and efficacy of these compounds are essential factors in their potential application (Zhao et al., 2010).

Safety And Hazards

The safety data sheet for Chloromonilinic acid B suggests that it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated area. For long-term storage, the container should be kept closed and dry at -20º C .

Future Directions

While there is limited information available on future directions for research into Chloromonilinic acid B, the compound’s insecticidal activity suggests potential for further exploration in pest control applications . Additionally, the compound’s production through the fermentation of certain fungi may also present opportunities for research into bioherbicide production .

properties

IUPAC Name

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGIYRMZWBAKKC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromonilinic acid B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M Masi, S Meyer, S Clement, G Pescitelli… - Journal of natural …, 2017 - ACS Publications
… australiensis, together with the known chloromonilinic acid B. Chloromonilinic acids C and D were characterized by spectroscopic and chemical methods as (E)-3-chloro-3-[(5-hydroxy-3…
Number of citations: 29 pubs.acs.org
N Bunbamrung, C Intaraudom, A Dramae… - Phytochemistry …, 2018 - Elsevier
… 1 had the same chemical structure as chloromonilinic acid B, also confirmed by HRESIMS, which gave a … Thus, compound 1 was the first isolation of a Z form of chloromonilinic acid B. …
Number of citations: 4 www.sciencedirect.com
AO Berestetskiy, AA Dalinova, VR Dubovik… - Applied Biochemistry …, 2020 - Springer
… Chloromonilinic acid B (CAB) showed the highest level phytotoxic activity on wheat leaves. The most of isolated compounds inhibited growth of Bacillus subtilis, of which methyl-8,3-…
Number of citations: 7 link.springer.com
A Dalinova, L Chisty, D Kochura, V Garnyuk, M Petrova… - Biomolecules, 2020 - mdpi.com
… Compound 4 and chloromonilinic acid B were found to have contact insecticidal activity to wheat aphid (Schizaphis graminum) at 1 mg/mL. Compounds 2 and methyl 3,8-dihydroxy-6-…
Number of citations: 22 www.mdpi.com
AO Berestetskiy, AA Dalinova… - Applied Biochemistry and …, 2019 - Springer
… , alternarion, and emodin were observed in extracts from both culture broth and biomass; finally, alternethanoxins B and C, chloromonicilin, 4-chloropinselin, and chloromonilinic acid B …
Number of citations: 7 link.springer.com
V Mathieu, S Superchi, M Masi, P Scafato, A Kornienko… - Toxins, 2022 - mdpi.com
Natural compounds have always represented an important source for new drugs. Although fungi represent one such viable source, to date, no fungal metabolite has been marketed as …
Number of citations: 3 www.mdpi.com
M Masi, S Meyer, S Clement, A Cimmino… - Natural product …, 2021 - Taylor & Francis
… cultures, two new tetrasubstituted 3-chromanonacrylic acids, named chloromonilinic acids C and D, were also isolated along with the known chloromonilicin and chloromonilinic acid B (…
Number of citations: 13 www.tandfonline.com
D Salimova, A Dalinova, V Dubovik, I Senderskiy… - Journal of Fungi, 2021 - mdpi.com
… Methyl-3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate and chloromonilinic acid B isolated from A. sonchi strongly affected (75% mortality) the common wheat aphid (…
Number of citations: 5 www.mdpi.com
MS Cowled, CBW Phippen, KJK Kromphardt… - bioRxiv, 2023 - biorxiv.org
Black apples are the late-stage microbial decomposition of apples after having fallen to the ground. This phenomenon is highly comparable from year to year, with the filamentous …
Number of citations: 2 www.biorxiv.org
M Masi, F Freda, F Sangermano, V Calabrò… - Molecules, 2019 - mdpi.com
The fungal pathogens Cochliobolus australiensis and Pyricularia grisea have recently been isolated from diseased leaves of buffelgrass (Cenchrus ciliaris) in its North American range, …
Number of citations: 27 www.mdpi.com

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